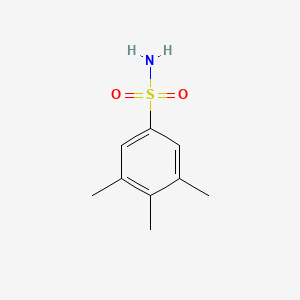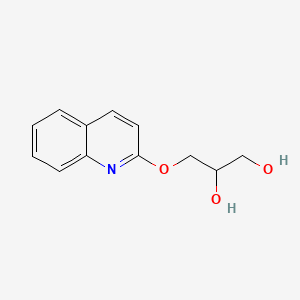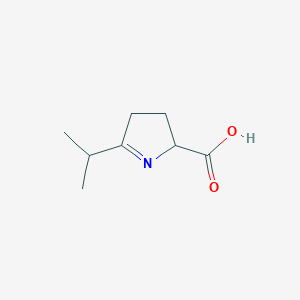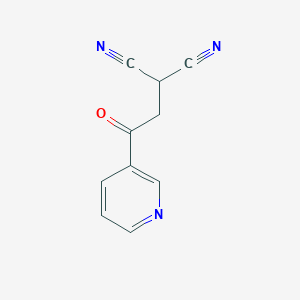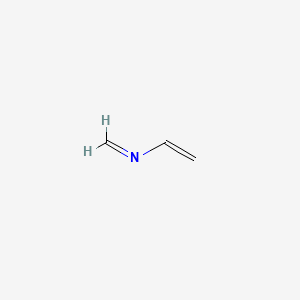
3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
The synthesis of 3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine typically involves several steps. One common method includes the reaction of 2-methylbenzofuran with an appropriate alkylating agent to introduce the propan-1-amine group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Aplicaciones Científicas De Investigación
3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studies related to anti-tumor, antibacterial, and anti-viral properties.
Medicine: Due to its potential therapeutic effects, it is investigated for use in drug development and as a lead compound for designing new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine can be compared with other benzofuran derivatives, such as:
3-(2-ethylhexoxy)propan-1-amine: This compound has a similar structure but with different substituents, leading to variations in its biological activities and applications.
1-(Benzyloxy)propan-2-one derivatives: These compounds share a similar core structure but differ in their functional groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
3-[(2-methyl-1-benzofuran-5-yl)oxy]propan-1-amine |
InChI |
InChI=1S/C12H15NO2/c1-9-7-10-8-11(14-6-2-5-13)3-4-12(10)15-9/h3-4,7-8H,2,5-6,13H2,1H3 |
Clave InChI |
HNVIKPRBSCQTCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(O1)C=CC(=C2)OCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



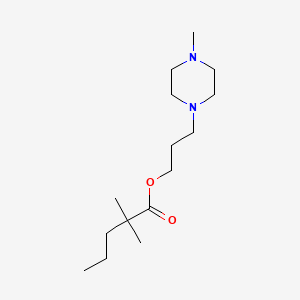
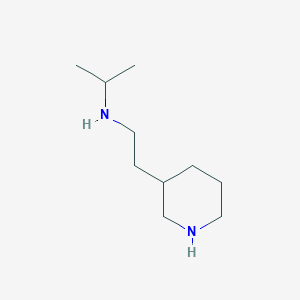
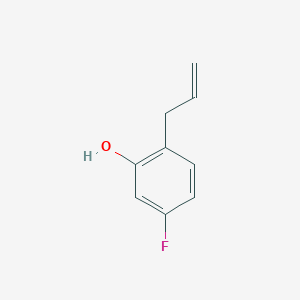
![5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13961543.png)
![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13961552.png)


